molecular formula C13H17NOS B2653125 N-[(1-Thiophen-2-ylcyclopentyl)methyl]prop-2-enamide CAS No. 2189044-97-9

N-[(1-Thiophen-2-ylcyclopentyl)methyl]prop-2-enamide

Cat. No. B2653125
CAS RN: 2189044-97-9
M. Wt: 235.35
InChI Key: QOCCUTRDQPZYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-Thiophen-2-ylcyclopentyl)methyl]prop-2-enamide, also known as CP 55,940, is a synthetic cannabinoid that is widely used in scientific research. This compound was first synthesized in the 1980s, and since then, it has been extensively studied for its pharmacological properties.

Mechanism of Action

N-[(1-Thiophen-2-ylcyclopentyl)methyl]prop-2-enamide 55,940 binds to the CB1 and CB2 receptors, activating them and producing a variety of physiological effects. This compound is known to modulate neurotransmitter release, inhibit adenylyl cyclase activity, and activate mitogen-activated protein kinase pathways.
Biochemical and Physiological Effects:
N-[(1-Thiophen-2-ylcyclopentyl)methyl]prop-2-enamide 55,940 produces a wide range of biochemical and physiological effects, including analgesia, hypothermia, antinociception, and sedation. This compound has also been shown to have neuroprotective effects and to modulate immune function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(1-Thiophen-2-ylcyclopentyl)methyl]prop-2-enamide 55,940 in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This compound is also relatively stable and easy to work with. However, one limitation of using N-[(1-Thiophen-2-ylcyclopentyl)methyl]prop-2-enamide 55,940 is its potential for producing unwanted side effects, such as hypothermia and sedation.

Future Directions

There are several possible future directions for research on N-[(1-Thiophen-2-ylcyclopentyl)methyl]prop-2-enamide 55,940. One area of interest is the development of novel drugs that target the endocannabinoid system, which could have therapeutic potential for a variety of conditions. Another area of interest is the study of the role of the endocannabinoid system in various physiological processes, such as pain perception, appetite regulation, and immune function. Finally, there is a need for further research on the safety and efficacy of N-[(1-Thiophen-2-ylcyclopentyl)methyl]prop-2-enamide 55,940 and other synthetic cannabinoids, particularly in the context of medical use.

Synthesis Methods

N-[(1-Thiophen-2-ylcyclopentyl)methyl]prop-2-enamide 55,940 is synthesized by reacting cyclopentylmagnesium bromide with 2-chloro-1-(thiophen-2-yl)ethanone, followed by the addition of prop-2-enamide. The final product is purified using column chromatography.

Scientific Research Applications

N-[(1-Thiophen-2-ylcyclopentyl)methyl]prop-2-enamide 55,940 is used in scientific research to study the endocannabinoid system, which plays a crucial role in regulating various physiological processes. This compound is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system.

properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopentyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-2-12(15)14-10-13(7-3-4-8-13)11-6-5-9-16-11/h2,5-6,9H,1,3-4,7-8,10H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCCUTRDQPZYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1(CCCC1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Thiophen-2-ylcyclopentyl)methyl]prop-2-enamide

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